molecular formula C18H21N3O2S B5558913 N-(4-methoxyphenyl)-N'-(2-morpholin-4-ylphenyl)thiourea

N-(4-methoxyphenyl)-N'-(2-morpholin-4-ylphenyl)thiourea

Cat. No. B5558913
M. Wt: 343.4 g/mol
InChI Key: IHIQPETUHOJPJS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N'-(2-morpholin-4-ylphenyl)thiourea (MMPTU) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-methoxyphenyl)-N'-(2-morpholin-4-ylphenyl)thiourea and its derivatives have been synthesized and characterized to understand their chemical behavior and potential applications. For instance, Fathalla et al. (2002) described the synthesis of thiourea derivatives and their morpholine analogs through kinetically controlled reversible reactions, highlighting the compound's utility in creating complex heterocyclic structures (Fathalla, Marek, & Pazdera, 2002). Similarly, Yusof and Yamin (2005) focused on the crystal structure of a p-anisoylthiourea salt, demonstrating the compound's interesting structural features and potential for further chemical analysis (Yusof & Yamin, 2005).

Anticancer Applications

A significant area of research has been the evaluation of thiourea derivatives for their anticancer properties. Parmar et al. (2021) discovered new anticancer thiourea-azetidine hybrids, with certain compounds showing potent anticancer activity against various human cancer cell lines. This study illuminates the role of such derivatives in developing novel antitumor agents (Parmar et al., 2021).

Biological Evaluations

Research has also delved into the biological activities of thiourea derivatives, including their potential as enzyme inhibitors and antioxidants. Raza et al. (2022) synthesized different thiourea derivatives and assessed their anti-radical scavenger and enzyme inhibitory activities, suggesting potential applications in addressing oxidative stress and related conditions (Raza et al., 2022).

Antibacterial and Antimicrobial Activities

The antibacterial and antimicrobial properties of thiourea derivatives have been a focus of several studies. Dolan et al. (2016) reported on the synthesis and evaluation of thiourea-containing compounds for their activity against Gram-positive and Gram-negative bacteria, identifying compounds with potential as new antibacterial agents (Dolan et al., 2016).

Molecular Docking and DFT Studies

Furthermore, molecular docking and density functional theory (DFT) studies have been employed to understand the interaction mechanisms of thiourea derivatives with biological targets. Mushtaque et al. (2016) performed molecular docking and DFT studies on a newly synthesized thiourea compound, providing insights into its potential DNA-binding properties and cytotoxicity against cancer cell lines (Mushtaque et al., 2016).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-morpholin-4-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-22-15-8-6-14(7-9-15)19-18(24)20-16-4-2-3-5-17(16)21-10-12-23-13-11-21/h2-9H,10-13H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIQPETUHOJPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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